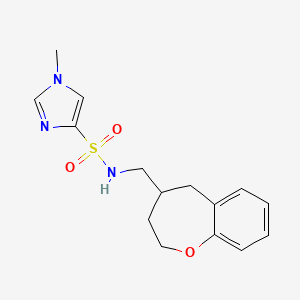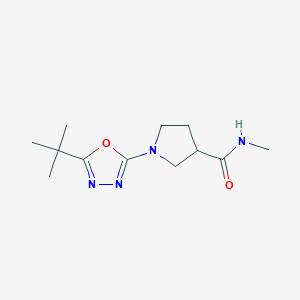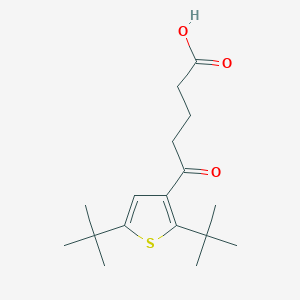
2-(2-Naphthalen-2-yl-1,3-dioxoinden-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Naphthalen-2-yl-1,3-dioxoinden-2-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and an indene ring
Preparation Methods
The synthesis of 2-(2-Naphthalen-2-yl-1,3-dioxoinden-2-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indene ring: This can be achieved through a Diels-Alder reaction involving a diene and a dienophile.
Attachment of the naphthalene ring: This step often involves Friedel-Crafts acylation, where the naphthalene ring is introduced to the indene structure.
Introduction of the acetic acid group: This can be done through a carboxylation reaction, where a carboxyl group is added to the molecule.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts and specific reaction conditions to increase yield and efficiency.
Chemical Reactions Analysis
2-(2-Naphthalen-2-yl-1,3-dioxoinden-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups to the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Naphthalen-2-yl-1,3-dioxoinden-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It can be used in the production of polymers, dyes, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Naphthalen-2-yl-1,3-dioxoinden-2-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(2-Naphthalen-2-yl-1,3-dioxoinden-2-yl)acetic acid include other naphthalene and indene derivatives. These compounds share structural similarities but may differ in their functional groups or overall structure. The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Some similar compounds include:
- Naphthalene-2-carboxylic acid
- Indene-2-carboxylic acid
- 2-Naphthylacetic acid
Properties
IUPAC Name |
2-(2-naphthalen-2-yl-1,3-dioxoinden-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4/c22-18(23)12-21(15-10-9-13-5-1-2-6-14(13)11-15)19(24)16-7-3-4-8-17(16)20(21)25/h1-11H,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVOZCQEVMTCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3(C(=O)C4=CC=CC=C4C3=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B5630879.png)

![N-ethyl-2-methyl-N-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-benzofuran-5-carboxamide](/img/structure/B5630894.png)
![5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5630905.png)

![4-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5630913.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5630929.png)
![N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5630940.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzamide](/img/structure/B5630952.png)

![(3aR*,9bR*)-7-methoxy-2-[(1-methylpiperidin-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5630954.png)
![N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5630955.png)
![1-(9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5630958.png)

